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Compound of Interest

Compound Name: 13(S)-HODE methyl ester

CAS No.: 109837-85-6

Cat. No.: B174049

Get Quote

Introduction & Biological Context
13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a bioactive lipid metabolite derived from

Linoleic Acid (LA), the most abundant polyunsaturated fatty acid in human plasma.[1][2][3][4]

Unlike its regioisomer 9-HODE (a marker of non-enzymatic oxidative stress), 13(S)-HODE is

primarily generated enzymatically via the 15-Lipoxygenase-1 (15-LOX-1) pathway.

Clinical Significance
In drug development and clinical research, 13(S)-HODE serves as a critical biomarker for:

Vascular Inflammation: It downregulates platelet adhesion to the endothelium.

Atherosclerosis: Oxidized LDL (OxLDL) is rich in 13-HODE, which acts as a ligand for PPAR-

γ (Peroxisome Proliferator-Activated Receptor gamma), influencing macrophage cholesterol

handling.

Cancer Biology: It modulates apoptosis and cell proliferation in colorectal and prostate

cancers.
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Mechanistic Pathway
The following diagram illustrates the enzymatic generation of 13(S)-HODE and its downstream

signaling effects.
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Figure 1: The 15-LOX pathway converting Linoleic Acid to bioactive 13(S)-HODE.

Pre-Analytical Variables: The "Trustworthiness"
Pillar
Reliable lipidomics data begins at the moment of blood draw. 13(S)-HODE is susceptible to ex

vivo artifacts (artificial formation via auto-oxidation) and degradation.

Sample Collection & Preservation Protocol
Objective: Prevent spontaneous lipid peroxidation and enzymatic conversion during sample

handling.
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Component Recommendation Mechanism of Action

Anticoagulant EDTA (Purple Top)

Chelates divalent cations (

,

) required for some

lipoxygenase activities;

prevents clotting. Heparin is an

acceptable alternative.

COX Inhibitor Indomethacin (10 µM)

Blocks Cyclooxygenase

enzymes to prevent diversion

of LA into prostaglandin-like

pathways or non-specific

oxidation during processing

[1].

Antioxidant BHT (0.005% w/v)

Critical: Butylated

hydroxytoluene scavenges

free radicals, preventing non-

enzymatic auto-oxidation of

Linoleic Acid into racemic

HODE mixtures during storage

[2].

Actionable Steps:

Prepare collection tubes by adding Indomethacin and BHT prior to blood draw if commercial

inhibitor tubes are unavailable.

Centrifuge whole blood at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

Transfer plasma immediately to cryovials. Store at -80°C. Avoid freeze-thaw cycles.

Sample Preparation: Extraction Protocol
Expert Insight: While some kit manufacturers claim "Direct Assay" capability, plasma proteins

(albumin) and bulk lipids (triglycerides) frequently cause matrix interference, leading to high
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background noise and poor linearity.

Recommendation: Perform an acidified organic extraction. This removes proteins and

concentrates the sample, ensuring the ELISA detects free 13(S)-HODE.

Protocol: Acidified Ethyl Acetate Extraction
Reagents:

1N HCl or 1M Citric Acid

Ethyl Acetate (HPLC Grade)

Assay Buffer (supplied with kit)

Workflow:

Aliquot: Place 500 µL of plasma into a clean glass tube.

Acidify: Add 1N HCl dropwise to adjust pH to ~3.5.

Why? Protonating the carboxyl group (

) renders the lipid neutral, drastically increasing its solubility in organic solvents [3].

Extract: Add 4 volumes (2 mL) of Ethyl Acetate. Vortex vigorously for 60 seconds.

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

Result: Two layers form. The top layer is the organic phase containing 13(S)-HODE.

Collection: Carefully transfer the top organic layer to a new glass tube.

Repeat: (Optional but recommended) Repeat extraction on the aqueous phase once more

for maximum recovery.

Evaporation: Dry the pooled organic phase under a gentle stream of Nitrogen gas (

) or using a vacuum centrifugal concentrator.
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Reconstitution: Dissolve the dried residue in 100-200 µL of Assay Buffer.

Note: Ensure the residue is fully solubilized. If turbid, dilute further.
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Figure 2: Acidified organic extraction workflow to isolate 13(S)-HODE from plasma matrix.

Assay Procedure (Competitive ELISA)
This assay relies on the competition between free 13(S)-HODE in the sample and a 13(S)-

HODE-Acetylcholinesterase (or HRP) conjugate for a limited number of antibody binding sites.

Principle:

Higher concentration of analyte = Lower Absorbance.

Step-by-Step Protocol
Plate Layout: Designate wells for Blanks, Non-Specific Binding (NSB), Maximum Binding (

), Standards, and Samples.

Add Buffer: Add Assay Buffer to NSB and

wells.

Add Standards/Samples: Pipette 50 µL of standards and reconstituted samples into

respective wells.

Add Conjugate: Add 50 µL of 13(S)-HODE-HRP Conjugate to all wells except Total Activity

and Blank.

Add Antibody: Add 50 µL of specific anti-13(S)-HODE antibody to all wells except Total

Activity, Blank, and NSB.
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Timing: This initiates the competitive reaction.

Incubation: Cover plate with plastic film. Incubate for 18 hours at 4°C (preferred for

sensitivity) or 2 hours at Room Temperature (RT) on an orbital shaker.

Wash: Aspirate and wash wells 5 times with Wash Buffer. Ensure complete removal of liquid

after the final wash.

Development: Add Substrate Solution (TMB or Ellman's Reagent). Incubate in the dark

(typically 30-60 mins).

Stop: Add Stop Solution. The color changes (e.g., blue to yellow).

Read: Measure absorbance at 450 nm immediately.

Data Analysis & Validation
Calculation

Calculate the average absorbance for each standard and sample.

Subtract the NSB average and Blank average where appropriate.

Calculate

(Percent Bound):

Curve Fitting: Plot

vs. Log Concentration. Use a 4-Parameter Logistic (4-PL) curve fit.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

High Background (NSB) Insufficient washing

Increase wash cycles; ensure

automated washer aspiration

is optimized.

Low Sensitivity Incubation time too short
Switch to overnight incubation

at 4°C to allow equilibrium.

Poor Replicates Particulates in sample

Ensure lipid extraction residue

is fully dissolved; centrifuge

reconstituted sample if turbid.

"Flat" Curve Degradation of Standard

Store standards at -80°C;

prepare fresh dilutions

immediately before use.

Specificity Note
High-quality kits exhibit minimal cross-reactivity (<0.1%) with 9-HODE or Arachidonic Acid.

However, some cross-reactivity with 13(R)-HODE may exist.[5] If enantiomer specificity is

absolute for your study, confirm the antibody's profile in the manufacturer's datasheet [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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